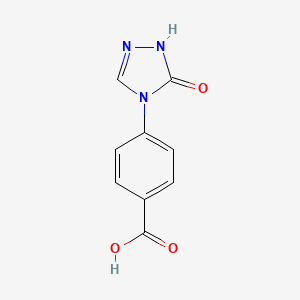

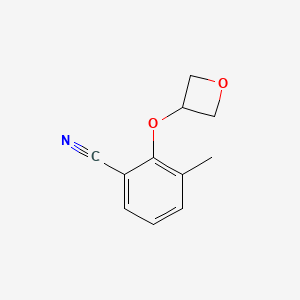

4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Overview

Description

“4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of triazole derivatives has been extensively studied . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . In one study, a series of energetic TO derivatives were prepared from 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .Scientific Research Applications

Synthesis and Structure

- Triorganotin (4H-1,2,4-triazol-4-yl)benzoates synthesized using 4-(4H-1,2,4-triazol-4-yl)benzoic acid exhibit good antifungal activities against various fungi, and their molecular structure shows a five-coordinate distorted trigonal bipyramidal geometry (Li et al., 2010).

Acid-Base Properties

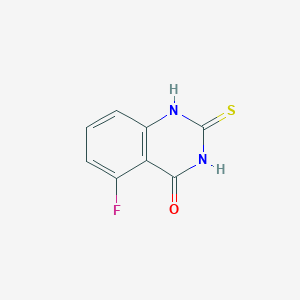

- The acid-base properties of 4-benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-5(4H)-thione and related compounds have been studied, revealing a linear relationship between acidity constants and ethanol mass fraction in solvent mixtures (Azimi et al., 2008).

Complex Formation with Metals

- Complexes of 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid with Fe3+ and Fe2+ were investigated, focusing on stability, redox properties, and potential involvement in oxidative stress generation (Steinhauser et al., 2005).

- Synthesis of metal-organic frameworks (MOFs) using 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl) benzoic acid as an electrocatalyst for water splitting, highlighting the role of metal(II) ions in catalytic activity (Gong et al., 2014).

Antimicrobial and Biological Activity

- A variety of 4-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives demonstrated antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).

- Schiff base derivatives of 4-(4-amino-5-mercapto-4H-[1, 2, 4] triazol-3-yl)-benzoic acid showed significant activity against various bacterial and fungal strains (Sharma et al., 2016).

Luminescence and Spectroscopic Properties

- The synthesis of a luminescent oxomolybdate complex using 3,5-di(4H-1,2,4-triazol-4-yl)benzoic acid was investigated, highlighting its unique supramolecular framework and electrochemical behavior (Liu et al., 2015).

Future Directions

The future directions for research on “4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid” and similar compounds could include further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Mechanism of Action

Target of action

Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, depending on their specific structure and functional groups.

Mode of action

The mode of action of such compounds can vary greatly. For instance, some 1,2,4-triazole derivatives show antimicrobial activity by inhibiting the synthesis of essential components of the microbial cell .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the organism’s metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds containing the 1,2,4-triazole moiety are generally well absorbed and can be metabolized by the liver .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound induces cell death, it could lead to a reduction in the population of a pathogenic organism .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, certain compounds may be more stable and effective at specific pH levels .

Properties

IUPAC Name |

4-(5-oxo-1H-1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-8(14)6-1-3-7(4-2-6)12-5-10-11-9(12)15/h1-5H,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXPBXJTQRYVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

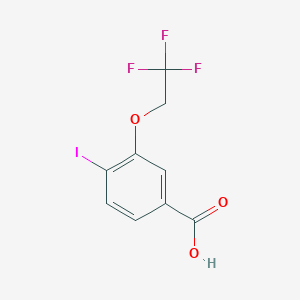

C1=CC(=CC=C1C(=O)O)N2C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)

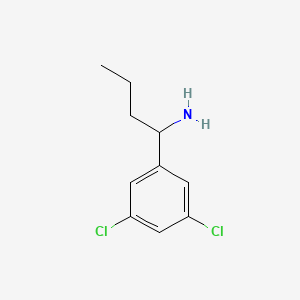

amine](/img/structure/B1411814.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)

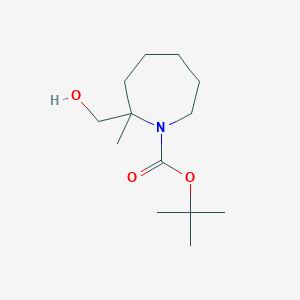

![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)